molecular formula C15H24ClNO B1397394 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-22-3

4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397394
CAS No.: 1219976-22-3
M. Wt: 269.81 g/mol
InChI Key: GLKXVNWXBPUDOR-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-(2,5-dimethylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the phenoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the piperidine ring, converting it to a more saturated form. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen. Reagents such as alkyl halides can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of more saturated piperidine derivatives.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to dopamine and serotonin.

Comparison with Similar Compounds

    4-(2,5-Dimethylphenoxy)piperidine hydrochloride: Similar structure but lacks the ethyl linker.

    2-(2,5-Dimethylphenoxy)ethylamine: Similar structure but lacks the piperidine ring.

Uniqueness: 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of both the piperidine ring and the 2-(2,5-dimethylphenoxy)ethyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-3-4-13(2)15(11-12)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKXVNWXBPUDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-22-3
Record name Piperidine, 4-[2-(2,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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